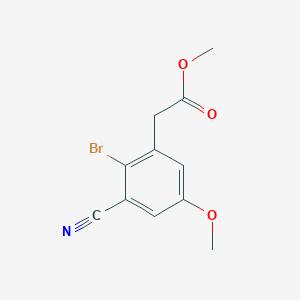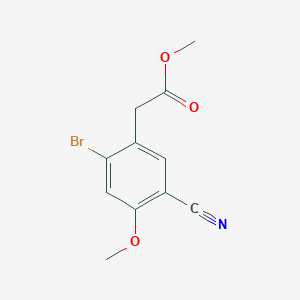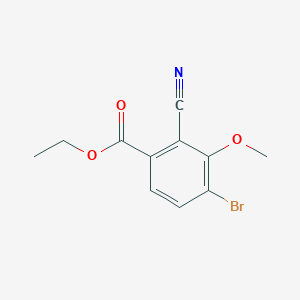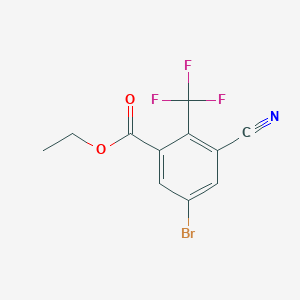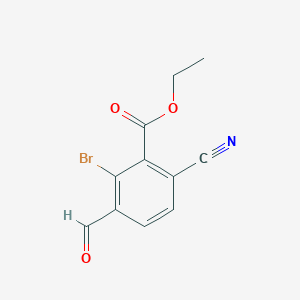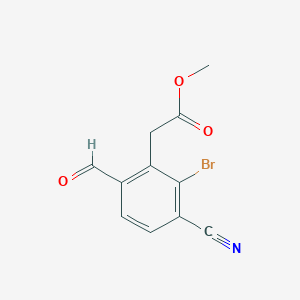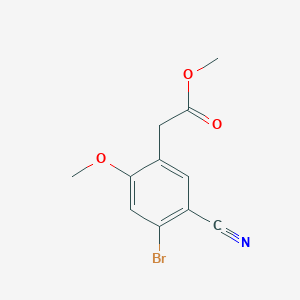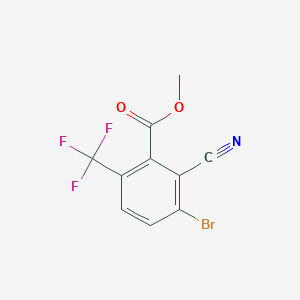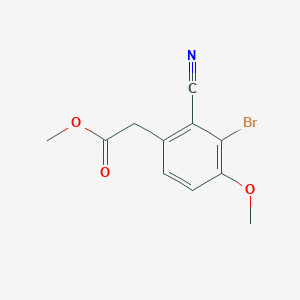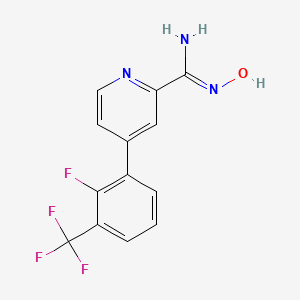
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Vue d'ensemble
Description
The compound “4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine” seems to be a complex organic molecule. It appears to contain a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and synthetic compounds . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine” were not found, related compounds such as 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate have been synthesized . The synthesis of such compounds often involves complex organic reactions .
Applications De Recherche Scientifique
Fluorine Chemistry and Drug Design
Fluorine's unique properties, such as high electronegativity and small size, make fluorinated compounds essential in pharmaceuticals, demonstrating enhanced stability, bioavailability, and membrane permeability. Organofluorine compounds, notably those incorporating the trifluoromethyl group, are prevalent in drugs targeting a wide range of diseases, including cancer. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals, making it a critical element in drug design and development (Upadhyay et al., 2020).
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established in treating various cancers due to their ability to interfere with nucleic acid synthesis. The incorporation of fluorine into pyrimidines has been shown to enhance their anticancer activity by affecting nucleic acid structure and dynamics. Research continues to explore the structural and thermodynamic bases for the anticancer activity of fluorinated nucleosides, providing valuable insights into designing more effective and selective anticancer agents (Gmeiner, 2020).
Environmental and Biological Implications of Fluorinated Compounds
Studies on the environmental and biological implications of fluorinated compounds, including perfluorinated acids (PFAs), have highlighted their persistence and bioaccumulation potential. These characteristics raise concerns about the long-term environmental and health impacts of fluorinated compounds, prompting research into their degradation, environmental fate, and effects on human health (Conder et al., 2008; D’eon & Mabury, 2011). These insights are crucial for assessing the safety and environmental impact of new fluorinated compounds in scientific research and their applications.
Propriétés
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKKVZOEGHBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



